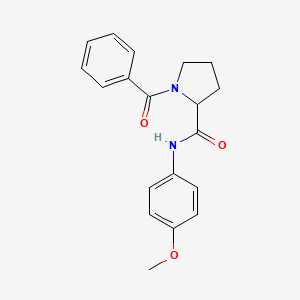![molecular formula C22H30N2O2 B6107271 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6107271.png)
1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine, also known as DPI-3290, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are crucial signaling pathways involved in cancer cell survival and proliferation. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. In addition, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
実験室実験の利点と制限
One advantage of 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine is its high potency and selectivity, which makes it a promising therapeutic agent for various diseases. In addition, this compound has been shown to exhibit low toxicity in animal models, suggesting that it may have a good safety profile for clinical use. However, one limitation of this compound is its limited solubility in water, which may pose challenges for its formulation and delivery.
将来の方向性
There are several future directions for the research on 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which will provide insights into its potential therapeutic applications. Secondly, studies are needed to optimize the formulation and delivery of this compound to improve its solubility and bioavailability. Thirdly, studies are needed to evaluate the efficacy and safety of this compound in preclinical and clinical trials for various diseases. Finally, studies are needed to explore the potential of this compound as a lead compound for the development of novel therapeutic agents.
Conclusion
In conclusion, this compound is a novel compound that has shown promising therapeutic potential for various diseases. The compound has been shown to exhibit potent anti-cancer and neuroprotective effects, as well as modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to elucidate the mechanism of action of this compound and evaluate its efficacy and safety in preclinical and clinical trials.
合成法
The synthesis of 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine involves the condensation of 3-(3,5-dimethyl-4-isoxazolyl)propanoic acid with 1-(2-iodoethyl)-2-methylbenzene in the presence of triethylamine. The resulting intermediate is then reacted with piperidine in the presence of potassium carbonate to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-[2-(2-methylphenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. In addition, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16-7-4-5-9-20(16)11-10-19-8-6-14-24(15-19)22(25)13-12-21-17(2)23-26-18(21)3/h4-5,7,9,19H,6,8,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZUGADADUYLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-6-methyl-5-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B6107189.png)
![methyl 2-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B6107213.png)
![methyl 4-methyl-2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6107217.png)
![3-pyridinyl{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}methanol](/img/structure/B6107218.png)
![3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6107222.png)

![2-methoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6107240.png)
![N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6107246.png)
![2-[1-(2-fluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6107253.png)
![3-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6107259.png)
![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]piperazine](/img/structure/B6107260.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6107263.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6107270.png)
![2-(1-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B6107279.png)